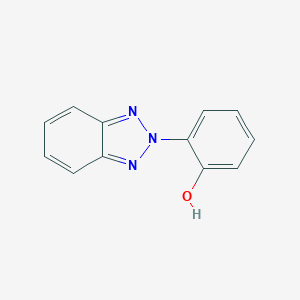

2-(2-羟基苯基)-2H-苯并三唑

描述

2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound that belongs to the category of ultraviolet (UV) stabilizers, which are widely used to protect plastics and other materials from UV-induced degradation. These stabilizers are particularly prominent in automotive coatings and are known for their effectiveness in absorbing UV radiation, thereby extending the life of the materials they protect .

Synthesis Analysis

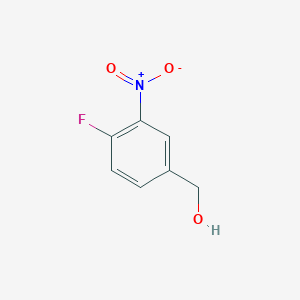

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives typically involves the diazotization of a nitroaniline derivative followed by reduction and cyclization. This process yields the desired products in moderate to good yields. For instance, the synthesis of 2-(2-hydroxy-5-methylphenyl)-benzotriazole was achieved by a continuous process over Pd/γ-Al2O3 in a fixed-bed reactor, demonstrating the importance of catalyst preparation and reaction optimization . Another approach involved a seven-step synthesis starting from o-nitroaniline, which was diazotized and then coupled with various phenols to produce different derivatives of the compound .

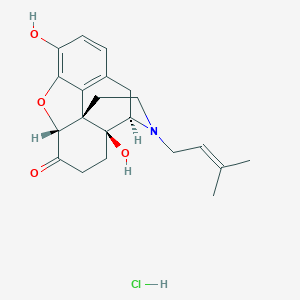

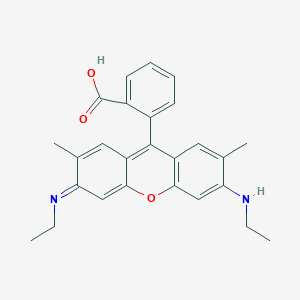

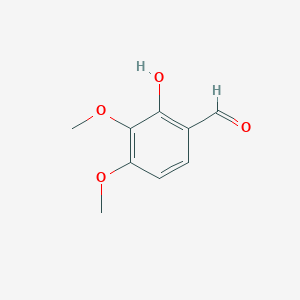

Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives is characterized by the presence of a benzotriazole moiety and a hydroxyphenyl group. The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the benzotriazole ring is believed to contribute to the high photostability of these compounds. X-ray analysis has shown that the introduction of bulky substituents can strengthen this intramolecular interaction, as evidenced by the shorter OH…N spacing in derivatives with ortho t-butyl substituents .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives allows them to form various complexes with metals, which can exhibit interesting properties such as anticancer activity. For example, complexes with metals like zinc, palladium, and platinum have been synthesized using 2-(2-hydroxy-5-methylphenyl)-benzotriazole as a ligand, and some of these complexes have shown significant growth inhibitory activity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives are closely related to their molecular structure. The absorption spectra of these compounds can be influenced by the presence of electron-donating or withdrawing groups, which affect the stability of the hydrogen-bonded structures. Photodegradation studies have indicated that unsubstituted derivatives are better photostabilizers compared to those with substituents . Additionally, the introduction of a second benzotriazole unit or a second hydrogen bonding hydroxyl group can significantly alter the absorption and fluorescence spectra .

科学研究应用

塑料中的紫外线稳定剂

2-(2-羟基苯基)-2H-苯并三唑被广泛认可为一种有效的紫外线稳定剂,特别是在塑料材料和汽车涂料中。其光物理学和光化学得到了广泛研究,突出了其在保护材料免受紫外线损伤方面的实用性。这种应用在各个行业中至关重要,特别是在汽车涂料领域,它确保了产品的长寿和外观(Crawford, 1999)。

聚合物中的紫外光谱行为

对2-(2-羟基苯基)-2H-苯并三唑在不同溶剂中的紫外光谱行为进行的研究为其作为紫外线稳定剂的有效性提供了见解。取代基对其紫外吸收特性的影响对光学透镜和其他基于聚合物的行业应用尤为重要。其衍生物正在被探索,以增强这些领域的紫外保护(Sustic et al., 1995)。

合成和光化学行为

2-(2-羟基苯基)-2H-苯并三唑衍生物的合成和光化学行为一直是研究的课题,揭示了各种途径和机制。了解这些方面对于开发具有改进的紫外吸收和稳定性性质的新化合物至关重要,这对于一系列工业应用都是有益的(Sustic & Vogl, 1995)。

环境中的存在和影响

报道了苯并三唑类化合物,包括2-(2-羟基苯基)-2H-苯并三唑,在环境中的存在,特别是在沉积物和污泥中。这些化合物被用于各种产品,如化妆品和汽车零部件。研究重点放在它们的分布、潜在环境影响以及确定它们的方法上,突出了在环境中监测和管理这些化学物质的必要性(Zhang et al., 2011)。

生物转化和环境命运

苯并三唑类化合物,包括2-(2-羟基苯基)-2H-苯并三唑,在环境中的生物转化是另一个研究领域。了解它们的降解机制,特别是在废水处理过程中,对评估它们的持久性和潜在环境影响至关重要。研究已经确定了各种转化产物和途径,为环境风险评估和管理提供了宝贵的见解(Huntscha et al., 2014)。

未来方向

属性

IUPAC Name |

2-(benzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGQBLRYBUAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877078 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-2h-benzotriazole | |

CAS RN |

10096-91-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

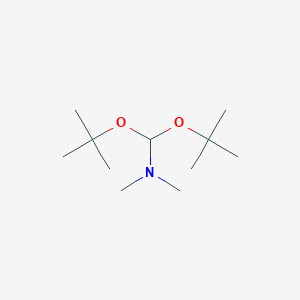

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。